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Compound of Interest

Compound Name: Odiparcil

Cat. No.: B1677181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of odiparcil, an investigational

oral small molecule therapy designed to address the underlying pathology of certain

Mucopolysaccharidoses (MPS) by promoting the clearance of accumulated

glycosaminoglycans (GAGs).

Introduction: The Challenge of
Mucopolysaccharidoses
Mucopolysaccharidoses are a group of rare, progressive lysosomal storage diseases, each

caused by a deficiency in a specific enzyme required for the degradation of GAGs.[1][2] This

enzymatic defect leads to the pathological accumulation of GAGs within lysosomes, disrupting

normal cellular function and resulting in multisystemic clinical manifestations, severely affecting

bones, connective tissues, and various organs.[2][3] Current standard-of-care, such as enzyme

replacement therapy (ERT), has limitations, including poor penetration into certain tissues like

bone, cartilage, cornea, and heart valves.[2][3][4] Odiparcil represents a novel therapeutic

strategy aimed at circumventing the deficient enzymatic pathway by reducing the synthesis of

GAGs destined for lysosomal storage.

Mechanism of Action: A Substrate-Reduction
Approach
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Odiparcil (4-methyl-2-oxo-2H-1-benzopyran-7-yl-5-thio-β-D-xylopyranoside) is a β-D-xyloside

derivative that functions as a substrate for galactosyltransferase I (GT1), an enzyme that

initiates the synthesis of GAG chains.[5] In the normal GAG biosynthesis pathway, a xylose

sugar is attached to a serine residue on a core protein, which serves as the primer for GAG

chain elongation. Odiparcil acts as a soluble, alternative primer. By competing with the natural

core proteins, it diverts the synthesis of GAGs—specifically chondroitin sulfate (CS) and

dermatan sulfate (DS)—away from proteoglycan formation.[4][5] This process results in the

creation of soluble, odiparcil-bound GAGs that are not stored in lysosomes but are instead

secreted from the cell and readily excreted in the urine.[4][6] This mechanism effectively

reduces the intracellular GAG burden.[3][7]

Figure 1: Odiparcil's Mechanism of Action. Odiparcil serves as a decoy substrate for GAG
synthesis, leading to excretable GAGs.

Preclinical Evidence
The therapeutic potential of odiparcil has been evaluated in both in vitro and in vivo models,

demonstrating its efficacy in reducing GAG accumulation.[3]

Studies using skin fibroblasts from MPS VI patients showed that odiparcil effectively reduces

the intracellular accumulation of chondroitin sulfate.[2][3] In bovine aortic endothelial cells,

odiparcil stimulated the secretion of sulfated GAGs into the culture media, primarily of the

CS/DS type.[2][3]

Parameter Cell Type Result Reference

Intracellular CS

Reduction

MPS VI Patient

Fibroblasts

EC50 in the range of 1

µM
[2][3]

GAG Secretion

Stimulation

Bovine Aortic

Endothelial Cells

10.7-fold increase

over baseline at 3 µM

odiparcil

[3]

Secreted GAG

Composition

Bovine Aortic

Endothelial Cells

At 10 µM: ~73.5%

Chondroitin/Dermatan

Sulfate, ~19.5%

Heparan Sulfate

[3]
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Table 1: Summary of Quantitative In Vitro Data for Odiparcil.

Chronic oral administration of odiparcil in an Arylsulfatase B deficient (Arsb-) mouse model,

which mimics MPS VI, led to a significant reduction of GAG storage in key tissues and an

increase in urinary GAG excretion.[2][3] The therapeutic effects were observed in models of

both early and established disease.[3][8]

Parameter Model Dosing Key Findings Reference

Tissue GAG

Reduction
Arsb- Mice

1.5 g/kg and 4.5

g/kg of diet

Significantly

reduced GAG

accumulation in

liver and kidney.

[3][7]

Cartilage

Pathology
Arsb- Mice

1.5 g/kg and 4.5

g/kg of diet

Diminished

pathological

cartilage

thickening in

trachea and

femoral growth

plates.

[2][3]

Leukocyte

Granules
Arsb- Mice

1.5 g/kg and 4.5

g/kg of diet

Reduced

accumulation of

granules in

leukocytes.

[3]

Pharmacodynam

ics
Arsb- Mice

1.5 g/kg and 4.5

g/kg of diet

Consistently

stimulated

urinary excretion

of sulfated

GAGs.

[3][8]

Biodistribution Wild Type Rats
Oral

administration

Achieved µM

concentrations in

disease-relevant

tissues (bone,

cartilage, heart,

cornea).

[2][3][4]
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Table 2: Summary of Key In Vivo Findings for Odiparcil.

In Vitro Efficacy in MPS VI Fibroblasts:

Cell Culture: Primary skin fibroblasts from MPS VI donors were cultured.

Treatment: Odiparcil was applied to both growing (pre-confluent) and confluent cells.

Analysis: Intracellular chondroitin sulfate levels were detected and quantified using the [CS-

56] antibody. The half-maximal effective concentration (EC50) was determined.[3]

In Vivo Efficacy in Arsb- Mouse Model:

Animal Model: Arylsulfatase B deficient (Arsb-) mice, a model for MPS VI, were used

alongside wild-type (WT) littermates.[3]

Study Arms: Animals were randomized into three groups: a control group (standard diet) and

two treatment groups receiving odiparcil-mixed diets (1.5 g/kg and 4.5 g/kg).[3]

Urine Collection: Animals were placed in metabolic cages for 24-hour urine collection to

measure GAG levels, which serves as a pharmacodynamic marker.[3]

Tissue Analysis: At the end of the study (e.g., 6 months), animals were euthanized, and

tissues such as the liver and kidney were collected. GAG accumulation was assessed via

Alcian Blue staining and the Blyscan GAG assay.[3][7]
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In Vitro Workflow In Vivo Workflow
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Figure 2: Preclinical Experimental Workflow for Odiparcil Evaluation.

Clinical Study: Phase IIa (iMProveS)
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The "iMProveS" study was a Phase IIa trial designed to assess the safety, pharmacokinetics,

pharmacodynamics, and preliminary efficacy of odiparcil in adult patients with MPS VI.[1][9]

The 26-week, multicenter study enrolled 20 patients (≥16 years old) with advanced MPS VI into

two main cohorts.[1][10]

ERT Cohort (n=15): Patients already receiving stable ERT were randomized 1:1:1 in a

double-blind fashion to receive placebo, odiparcil 250 mg twice daily (BID), or odiparcil 500

mg BID, in addition to their ERT.[1][9]

Non-ERT Cohort (n=5): ERT-naïve patients or those who had discontinued ERT received

open-label odiparcil at 500 mg BID.[1][9]

The primary objective was to assess safety and efficacy to inform dose selection for future

studies.[6]
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Figure 3: Phase IIa iMProveS Clinical Trial Design.

Odiparcil demonstrated a good safety and tolerability profile.[1] The majority of adverse events

were mild to moderate.[10]
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Category Finding Reference

Pharmacodynamics

A linear, dose-dependent

increase in total urinary GAGs

(uGAGs), chondroitin sulfate,

and dermatan sulfate

concentrations was observed.

[1][10]

Pharmacokinetics

The PK profile was consistent

with previous studies and was

not impacted by concomitant

ERT.

[10]

Clinical Efficacy

Individual analyses showed

more improvements in the

odiparcil groups compared to

placebo in areas of pain,

corneal clouding, and cardiac,

vascular, and respiratory

functions.

[1][8]

Safety
Good overall safety and

tolerability profile.
[1]

Table 3: Summary of Phase IIa iMProveS Study Results.

Conclusion and Future Directions
Odiparcil presents a promising, orally available GAG clearance therapy for MPS disorders

characterized by CS and DS accumulation, such as MPS VI. Its novel mechanism of action,

which reduces the production of storable GAGs, is complementary to existing treatments like

ERT. Preclinical data robustly support its ability to reduce GAG load in cells and tissues,

including those poorly reached by ERT.[3][4] The Phase IIa clinical trial confirmed its

mechanism of action in humans through a dose-dependent increase in urinary GAGs and

showed a favorable safety profile with early signals of clinical benefit.[1][10] These findings

support the continued clinical development of odiparcil, including planned studies in pediatric

MPS VI patients, as a potential new treatment to address the high unmet medical need in this

patient population.[4][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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